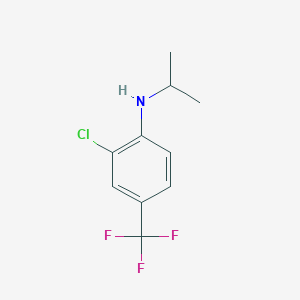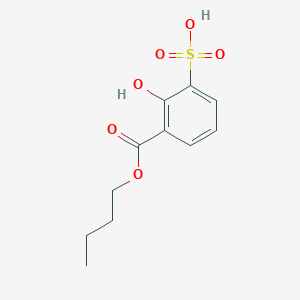
N-(Phenylcarbamoyl)-D-alanylglycylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Phenylcarbamoyl)-D-alanylglycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to a peptide backbone consisting of D-alanine, glycine, and another glycine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-D-alanylglycylglycine typically involves the following steps:
Formation of Phenylcarbamoyl Chloride: This is achieved by reacting phenyl isocyanate with thionyl chloride under anhydrous conditions.
Peptide Coupling: The phenylcarbamoyl chloride is then reacted with a protected D-alanylglycylglycine peptide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Phenylcarbamoyl)-D-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylcarbamoyl derivatives.
Applications De Recherche Scientifique
N-(Phenylcarbamoyl)-D-alanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Phenylcarbamoyl)-D-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the peptide backbone can interact with cellular membranes, influencing cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Phenylcarbamoyl)benzenesulfonamide: Known for its role as an NLRP3 inflammasome inhibitor.
N-(Phenylcarbamoyl)ethylenediamine: Used as a thermal stabilizer for poly(vinyl chloride).
Uniqueness
N-(Phenylcarbamoyl)-D-alanylglycylglycine is unique due to its specific peptide structure, which imparts distinct biological and chemical properties. Unlike other phenylcarbamoyl derivatives, this compound’s peptide backbone allows for diverse interactions with biological targets, making it a versatile tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
827613-22-9 |
|---|---|
Formule moléculaire |
C14H18N4O5 |
Poids moléculaire |
322.32 g/mol |
Nom IUPAC |
2-[[2-[[(2R)-2-(phenylcarbamoylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N4O5/c1-9(13(22)16-7-11(19)15-8-12(20)21)17-14(23)18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,22)(H,20,21)(H2,17,18,23)/t9-/m1/s1 |
Clé InChI |
CJDFPGZUZHQOID-SECBINFHSA-N |
SMILES isomérique |
C[C@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
SMILES canonique |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
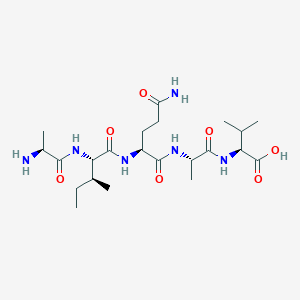

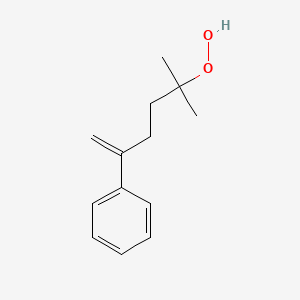

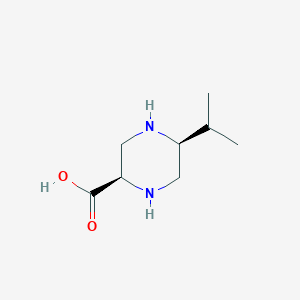
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
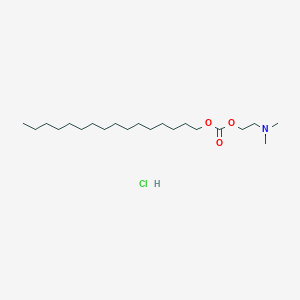
![N-[(E)-Amino(anilino)methylidene]formamide](/img/structure/B14220377.png)

![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
![N-[(1R,2R,6R)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide](/img/structure/B14220386.png)
